2-amino-2-(9H-fluoren-9-yl)acetic acid

Description

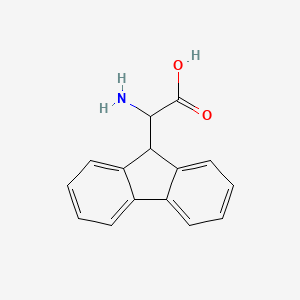

2-Amino-2-(9H-fluoren-9-yl)acetic acid is a chiral α-amino acid derivative featuring a fluorenyl group at the β-position of the amino acid backbone. The fluorenyl moiety imparts steric bulk and aromatic character, making this compound valuable in peptide synthesis and materials science. Applications include its use as a building block in solid-phase peptide synthesis (SPPS) and in the design of self-assembling molecules .

Properties

CAS No. |

6960-36-7 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-amino-2-(9H-fluoren-9-yl)acetic acid |

InChI |

InChI=1S/C15H13NO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H,16H2,(H,17,18) |

InChI Key |

NYYSELKAMGOUDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-amino-2-(9H-fluoren-9-yl)acetic acid and related compounds from the evidence:

Key Findings:

Structural Variations: Substituent Effects: The presence of Fmoc groups (e.g., ) enhances stability during SPPS but reduces reactivity compared to the free amino group in the target compound. Linker Diversity: Piperazine and ethylenediamine linkers improve solubility and enable conjugation, whereas aromatic substituents (e.g., phenyl ) enhance π-π interactions for self-assembly .

Functional Differences: Peptide Synthesis: Fmoc-protected derivatives (e.g., ) are preferred in SPPS due to their compatibility with standard deprotection protocols. The target compound’s free amino group may require specialized handling to prevent unwanted side reactions. Material Science: Hydroxymethyl-fluorenyl derivatives exhibit improved hydrophilicity, making them suitable for photoresist applications, whereas fluorenyl-acetic acid derivatives are more hydrophobic.

Stability and Reactivity: Fmoc groups confer stability against nucleophilic attack but are labile under basic conditions . Compounds with free amino groups (e.g., the target molecule) are more reactive but prone to oxidation, necessitating inert storage conditions.

Research Implications

The structural versatility of fluorenyl-based amino acids enables their use in diverse fields, from peptide therapeutics to nanomaterials. Future research should explore:

- The enzymatic stability of peptides containing this compound.

- The impact of fluorenyl substituents on the pharmacokinetics of drug candidates.

- Novel applications in organic electronics, leveraging the aromaticity of the fluorenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.